2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate
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Overview
Description
2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate is an organic compound with the molecular formula C10H11BrN2O5 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, a nitro group, and a methoxyethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate typically involves a multi-step process:
Bromination: The bromine atom is introduced via bromination, often using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Amination: The nitro group is then reduced to an amino group (-NH2) using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso group (-NO) or a nitro group (-NO2) under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), tin (Sn), hydrochloric acid (HCl).
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Nucleophiles: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the bromine atom with other functional groups.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the amino and nitro groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromo-5-nitrobenzoic acid methyl ester: Similar structure but with a methyl ester group instead of a methoxyethyl ester group.
4-Amino-3-bromo-5-nitrobenzoic acid: Lacks the ester group, making it less lipophilic.
2-Methoxyethyl 4-amino-3-chloro-5-nitrobenzoate: Contains a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity
Uniqueness
2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyethyl ester group enhances its solubility and potential for use in various applications compared to its analogs.
Properties
CAS No. |
85169-22-8 |
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Molecular Formula |
C10H11BrN2O5 |
Molecular Weight |
319.11 g/mol |
IUPAC Name |
2-methoxyethyl 4-amino-3-bromo-5-nitrobenzoate |
InChI |
InChI=1S/C10H11BrN2O5/c1-17-2-3-18-10(14)6-4-7(11)9(12)8(5-6)13(15)16/h4-5H,2-3,12H2,1H3 |
InChI Key |
VSZRJUOHUCALQG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] |
Origin of Product |
United States |
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